N-(2-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine

Catalog No.
S11960723
CAS No.
313230-01-2
M.F
C16H13N3O2S
M. Wt
311.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2...

CAS Number

313230-01-2

Product Name

N-(2-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine

IUPAC Name

N-(2-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine

Molecular Formula

C16H13N3O2S

Molecular Weight

311.4 g/mol

InChI

InChI=1S/C16H13N3O2S/c1-11-4-2-3-5-14(11)17-16-18-15(10-22-16)12-6-8-13(9-7-12)19(20)21/h2-10H,1H3,(H,17,18)

InChI Key

GZXILJDNIMJAIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]

N-(2-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine is a chemical compound characterized by its unique thiazole ring and the presence of both a methyl and a nitrophenyl group. Its molecular formula is C9H8N3O2SC_9H_8N_3O_2S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The compound is notable for its stability and reactivity, making it a subject of interest in various scientific fields, including chemistry and biology. The thiazole structure contributes to its biological activity, while the nitrophenyl group enhances its electronic properties, influencing its interactions in

Typical of thiazole derivatives. These include:

  • Electrophilic Aromatic Substitution: The nitro group can act as an electron-withdrawing group, facilitating electrophilic substitutions on the aromatic ring.
  • Nucleophilic Substitution: The amine group can engage in nucleophilic substitution reactions, allowing for further functionalization of the compound.
  • Reduction Reactions: The nitro group can be reduced to an amine under specific conditions, which can be utilized in synthetic pathways .

Research indicates that N-(2-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine exhibits various biological activities. Compounds with similar structures have shown potential as:

  • Antimicrobial Agents: Thiazole derivatives are known for their antibacterial and antifungal properties.
  • Anticancer Activity: Some studies suggest that compounds with thiazole moieties may inhibit cancer cell proliferation through various mechanisms.
  • Enzyme Inhibition: The compound may interact with specific enzymes, potentially serving as an inhibitor in metabolic pathways .

The synthesis of N-(2-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine typically involves multi-step procedures. Common methods include:

  • Formation of the Thiazole Ring: This can be achieved through condensation reactions involving appropriate precursors such as thiourea and α-halo ketones.
  • Introduction of the Nitro Group: Electrophilic nitration can be performed on the phenyl ring to introduce the nitro substituent.
  • Amine Functionalization: The final step usually involves introducing the 2-methylphenyl group via nucleophilic substitution on a suitable precursor .

N-(2-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine has several potential applications:

  • Pharmaceutical Development: Due to its biological activities, it may serve as a lead compound in drug discovery for antimicrobial or anticancer agents.
  • Dye Manufacturing: Its unique structure allows it to be used as a dye precursor in textile applications.
  • Chemical Research: It can act as a reagent or catalyst in various organic reactions due to its stability and reactivity .

Studies on N-(2-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine have focused on its interactions with biological molecules. These include:

  • Protein Binding Studies: Understanding how this compound binds to proteins can provide insights into its mechanism of action and therapeutic potential.
  • Enzyme

Several compounds share structural similarities with N-(2-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-(4-Nitrophenyl)-1,3-thiazol-2-amineSimilar thiazole structureLacks the methyl substituent on the phenyl ring
N-Methyl-4-(4-nitrophenyl)-1,3-thiazol-2-amineContains a methyl group on nitrogenPotentially different biological activity
N-Methyl-4-(2-nitrophenyl)-1,3-thiazol-2-amineNitro group at position 2 on the phenyl ringVaries in reactivity due to different positioning
N-(2-Methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amineMethoxy substituent instead of methylAlters electronic properties and solubility

The uniqueness of N-(2-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine lies in the combination of its specific substituents that enhance both its chemical reactivity and biological activity compared to similar compounds .

XLogP3

4.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

311.07284784 g/mol

Monoisotopic Mass

311.07284784 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-09-2024

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